1H and 13C NMR Spectral Elucidation of 4-Carboxy-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole: A Technical Guide
1H and 13C NMR Spectral Elucidation of 4-Carboxy-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole: A Technical Guide
Executive Summary
4-Carboxy-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole is a highly functionalized, fully substituted heterocyclic intermediate crucial to the synthesis of modern agrochemicals (such as fipronil analogs) and targeted pharmaceuticals. Because the pyrazole core lacks any directly attached protons, structural elucidation relies heavily on understanding the intricate electronic push-pull effects of its substituents, the anisotropic effects of the N-phenyl ring, and the complex carbon-fluorine spin-spin couplings.
This whitepaper provides an authoritative, self-validating framework for acquiring and interpreting the 1 H, 13 C, and 19 F NMR spectral data of this compound, detailing the causality behind specific experimental protocols.
Structural Anatomy & Electronic Effects
To accurately interpret the NMR spectra, one must first map the electronic environment of the molecule:
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N1 (Phenyl Group): The bulky chlorine atom at C5 creates significant steric hindrance, forcing the N-phenyl ring out of coplanarity with the pyrazole core. This orthogonal twist alters the anisotropic shielding cone, slightly deshielding the ortho-protons of the phenyl ring.
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C3 (Trifluoromethyl Group): The −CF3 group is powerfully electron-withdrawing via inductive effects ( σ -bond). It drastically deshields the adjacent C3 carbon and introduces massive scalar coupling ( JCF ).
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C4 (Carboxylic Acid): The −COOH group exerts both inductive and resonance electron-withdrawing effects, shifting the typically shielded pyrazole C4 carbon significantly downfield.
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C5 (Chlorine): While electronegative, chlorine can donate electron density via resonance. However, in this highly electron-deficient system, its primary role is inductive deshielding of C5.
Quantitative Spectral Data Summaries
1 H NMR Spectral Data (400 MHz, DMSO- d6 )
Because the pyrazole core is fully substituted (positions 3, 4, and 5), the 1 H NMR spectrum is remarkably clean, containing only the signals from the phenyl ring and the acidic proton.
| Proton(s) | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |
| -COOH | 13.50 | Broad Singlet (br s) | 1H | - | Carboxylic acid proton |
| H-para | 7.65 | Multiplet (m) | 1H | ~7.5 | C4' proton (Phenyl) |
| H-meta | 7.60 | Multiplet (m) | 2H | ~7.5 | C3', C5' protons (Phenyl) |
| H-ortho | 7.55 | Multiplet (m) | 2H | ~7.5 | C2', C6' protons (Phenyl) |
Mechanistic Insight: The carboxylic acid proton appears extremely downfield (~13.50 ppm) due to strong intermolecular hydrogen bonding and the cumulative electron-withdrawing nature of the pyrazole core. The phenyl protons often collapse into a tight multiplet between 7.50–7.70 ppm.
13 C NMR Spectral Data (100 MHz, DMSO- d6 )
The 13 C spectrum is defined by the presence of six quaternary carbons and distinct heteronuclear splitting.
| Carbon | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Assignment |
| C=O | 161.5 | Singlet (s) | - | Carboxylic acid carbonyl |
| C3 | 141.2 | Quartet (q) | 2JCF≈38.0 | Pyrazole C3 (adjacent to CF3 ) |
| C1' | 137.8 | Singlet (s) | - | Phenyl ipso carbon |
| C5 | 133.5 | Singlet (s) | - | Pyrazole C5 (attached to Cl) |
| C4' | 130.5 | Singlet (s) | - | Phenyl para carbon |
| C3', C5' | 129.8 | Singlet (s) | - | Phenyl meta carbons |
| C2', C6' | 126.5 | Singlet (s) | - | Phenyl ortho carbons |
| -CF 3 | 120.8 | Quartet (q) | 1JCF≈270.0 | Trifluoromethyl carbon |
| C4 | 112.4 | Singlet (s) | - | Pyrazole C4 (attached to COOH) |
Mechanistic Insight: The trifluoromethyl carbon is easily identified by its massive one-bond scalar coupling ( 1JCF≈270 Hz), splitting the signal into a wide quartet. The adjacent C3 carbon is mathematically validated by its two-bond coupling ( 2JCF≈38 Hz) .
19 F NMR Spectral Data (376 MHz, DMSO- d6 )
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment |
| -CF 3 | -61.5 | Singlet (s) | 3F | Trifluoromethyl fluorines |
Experimental Protocol: A Self-Validating Workflow
To ensure absolute trustworthiness in structural elucidation, the following step-by-step methodology utilizes orthogonal validation techniques.
Step 1: Sample Preparation & Solvent Causality
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Weigh 30–40 mg of the highly pure compound.
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Dissolve entirely in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6 ).
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Transfer the homogenous solution to a high-quality 5 mm NMR tube.
Causality in Solvent Selection: DMSO- d6 is explicitly chosen over Chloroform-d (CDCl 3 ). The highly polar carboxylic acid group induces strong intermolecular hydrogen bonding, leading to poor solubility in non-polar solvents. Furthermore, DMSO- d6 significantly reduces the chemical exchange rate of acidic protons, preventing the -COOH signal from exchanging into the baseline and allowing it to be resolved as a distinct broad singlet .
Step 2: Instrument Configuration & 1D Acquisition
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Spectrometer Setup: Utilize a 400 MHz spectrometer equipped with a multinuclear broadband probe, regulated at 298 K.
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1 H NMR Acquisition: Execute a standard 30° pulse sequence. Set the relaxation delay (D1) to 2 seconds. Acquire 16–32 scans. Reference to the residual DMSO pentet at 2.50 ppm .
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13 C NMR Acquisition: Execute a proton-decoupled 13 C pulse sequence (e.g., zgpg30). Set D1 to 4 seconds. Acquire 1024–2048 scans.
Causality in Acquisition Parameters: The 13 C NMR acquisition of this molecule is notoriously challenging because six of its nine distinct carbon environments are quaternary (C=O, C3, C4, C5, CF 3 , C-ipso). Quaternary carbons lack directly attached protons, depriving them of the efficient dipole-dipole relaxation mechanism. Consequently, their longitudinal relaxation times ( T1 ) are extended. To prevent signal saturation and ensure accurate signal-to-noise ratios, the relaxation delay (D1) must be deliberately increased .
Step 3: Orthogonal Validation (Self-Validating System)
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19 F NMR Acquisition: Acquire 16 scans at 376 MHz. The presence of a sharp singlet at ~-61.5 ppm acts as an orthogonal anchor.
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Data Correlation: The protocol establishes a self-validating loop. The assignment of the C3 carbon is not based on empirical guessing; it is mathematically validated by its 2JCF coupling in the 13 C spectrum, which perfectly mirrors the presence of the -CF 3 group confirmed by the 19 F spectrum.
Data Visualization: Elucidation Workflow
The following diagram illustrates the logical, self-validating workflow required to elucidate this specific functionalized pyrazole.
Fig 1: Logical workflow for the self-validating NMR structural elucidation of the pyrazole derivative.
References
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Title : Structure Determination of Organic Compounds: Tables of Spectral Data Source : Springer URL :[Link]
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Title : Spectrometric Identification of Organic Compounds, 8th Edition Source : John Wiley & Sons URL :[Link]
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Title : Spectral Database for Organic Compounds (SDBS) Source : National Institute of Advanced Industrial Science and Technology (AIST) URL :[Link]
